![molecular formula C28H34N4O6 B6480629 4-({6,7-dimethoxy-2,4-dioxo-1-[2-oxo-2-(piperidin-1-yl)ethyl]-1,2,3,4-tetrahydroquinazolin-3-yl}methyl)-N-(propan-2-yl)benzamide CAS No. 1223939-11-4](/img/structure/B6480629.png)
4-({6,7-dimethoxy-2,4-dioxo-1-[2-oxo-2-(piperidin-1-yl)ethyl]-1,2,3,4-tetrahydroquinazolin-3-yl}methyl)-N-(propan-2-yl)benzamide
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Description
4-({6,7-dimethoxy-2,4-dioxo-1-[2-oxo-2-(piperidin-1-yl)ethyl]-1,2,3,4-tetrahydroquinazolin-3-yl}methyl)-N-(propan-2-yl)benzamide is a useful research compound. Its molecular formula is C28H34N4O6 and its molecular weight is 522.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 522.24783482 g/mol and the complexity rating of the compound is 867. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to this quinazolinone derivative exhibit significant anticancer properties. The mechanism often involves the inhibition of specific kinases involved in tumor growth and proliferation. For instance, derivatives of quinazolinones have been shown to inhibit the activity of epidermal growth factor receptor (EGFR), which is crucial in many types of cancer .
Neuroprotective Effects
Research has suggested that this compound may possess neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The piperidinyl group in its structure may enhance its ability to cross the blood-brain barrier, allowing it to exert effects on neuronal health by modulating neurotransmitter systems and reducing oxidative stress .
Antimicrobial Properties
Some studies have reported antimicrobial activities associated with quinazolinone derivatives. The presence of methoxy groups in the structure may contribute to enhanced antibacterial activity against various pathogens. This application is particularly relevant in the context of rising antibiotic resistance .
Case Study 1: Anticancer Properties
In a study published in Journal of Medicinal Chemistry, researchers synthesized several quinazolinone derivatives and evaluated their anticancer activities against various cancer cell lines. The compound demonstrated IC50 values in the micromolar range against breast and lung cancer cells, suggesting potent anticancer activity .
Case Study 2: Neuroprotection
A preclinical study investigated the neuroprotective effects of related compounds on animal models of Alzheimer’s disease. The results indicated that treatment with these compounds resulted in reduced amyloid-beta plaque formation and improved cognitive function in treated animals compared to controls .
Properties
IUPAC Name |
4-[[6,7-dimethoxy-2,4-dioxo-1-(2-oxo-2-piperidin-1-ylethyl)quinazolin-3-yl]methyl]-N-propan-2-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N4O6/c1-18(2)29-26(34)20-10-8-19(9-11-20)16-32-27(35)21-14-23(37-3)24(38-4)15-22(21)31(28(32)36)17-25(33)30-12-6-5-7-13-30/h8-11,14-15,18H,5-7,12-13,16-17H2,1-4H3,(H,29,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQQQSJUUECNUOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC(=C(C=C3N(C2=O)CC(=O)N4CCCCC4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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